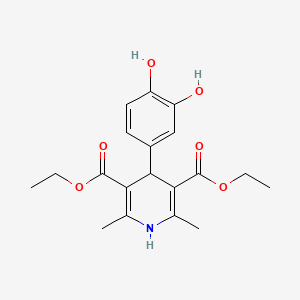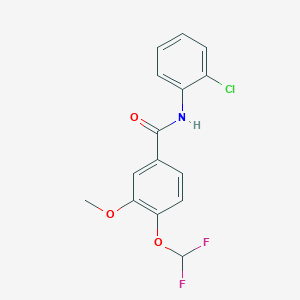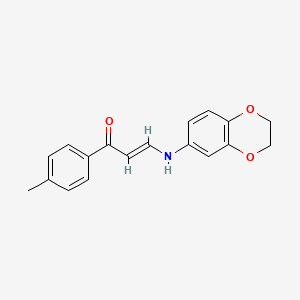![molecular formula C18H13BrN4O2 B10951745 N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10951745.png)
N-(5-bromoquinolin-8-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(5-溴喹啉)-3,6-二甲基[1,2]恶唑并[5,4-b]吡啶-4-甲酰胺(简称化合物X)是一种新型杂环化合物,它具有一个稠合的噻唑并[5,4-b]吡啶核心,以及一个喹啉部分和一个酰胺基团
结构: 化合物X由一个与喹啉环稠合的噻唑并[5,4-b]吡啶环以及一个酰胺取代基组成。
合成: 它可以从市售的起始原料通过七步有效合成。
药理活性: 化合物X对磷脂酰肌醇3-激酶(PI3K)具有强烈的抑制活性,PI3K是细胞信号通路中的一种关键酶。
准备方法
化合物X的合成路线涉及多个步骤,从易得的前体开始。不幸的是,目前可获得的文献中没有提供具体的反应条件和工业生产方法。 需要进一步的研究和优化才能扩大其生产规模。
化学反应分析
化合物X会发生各种化学反应,包括:
氧化: 它可以在适当的条件下被氧化。
还原: 还原反应可能会改变其官能团。
取代: 喹啉或噻唑并[5,4-b]吡啶环上的取代基可以
科学研究应用
N-(5-BROMO-8-QUINOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of N-(5-BROMO-8-QUINOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoxazole derivatives: Compounds with similar ring structures but different substituents.
Carboxamides: Compounds with similar functional groups but different core structures
Uniqueness
N-(5-BROMO-8-QUINOLYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of the quinoline, isoxazole, and carboxamide moieties in a single molecule. This unique structure may confer specific biological activities and chemical properties not found in simpler compounds .
属性
分子式 |
C18H13BrN4O2 |
|---|---|
分子量 |
397.2 g/mol |
IUPAC 名称 |
N-(5-bromoquinolin-8-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13BrN4O2/c1-9-8-12(15-10(2)23-25-18(15)21-9)17(24)22-14-6-5-13(19)11-4-3-7-20-16(11)14/h3-8H,1-2H3,(H,22,24) |
InChI 键 |
QCURMBNFJHJVJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10951678.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951682.png)
![Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10951683.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10951691.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951709.png)
![N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide](/img/structure/B10951716.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10951727.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10951733.png)
![4-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951744.png)
![1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-(3-methoxypropyl)thiourea](/img/structure/B10951750.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10951755.png)
